rac trans-2,5-Dimethylpyrrolidine x HCl
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Overview
Description
rac trans-2,5-Dimethylpyrrolidine hydrochloride: is a chemical compound that belongs to the class of pyrrolidines. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac trans-2,5-Dimethylpyrrolidine hydrochloride typically involves the reaction of 2,5-dimethylpyrrole with hydrochloric acid. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Catalyst: Acidic catalysts such as hydrochloric acid
Industrial Production Methods: In industrial settings, the production of rac trans-2,5-Dimethylpyrrolidine hydrochloride may involve large-scale batch reactors where the reaction is carefully controlled to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac trans-2,5-Dimethylpyrrolidine hydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring is modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl halides under basic or acidic conditions
Major Products:
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted pyrrolidines
Scientific Research Applications
rac trans-2,5-Dimethylpyrrolidine hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of rac trans-2,5-Dimethylpyrrolidine hydrochloride involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the context of the reaction. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity.
Comparison with Similar Compounds
- 2,5-Dimethylpyrrolidine
- trans-2,5-Dimethylpyrrolidine
- cis-2,5-Dimethylpyrrolidine
Uniqueness: rac trans-2,5-Dimethylpyrrolidine hydrochloride is unique due to its racemic nature, which allows it to interact with a broader range of molecular targets compared to its non-racemic counterparts. This makes it particularly valuable in research settings where the effects of both enantiomers are of interest.
Properties
IUPAC Name |
(2R)-2,5-dimethylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6?;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHNFHHYTYQLIO-VQALBSKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(N1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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